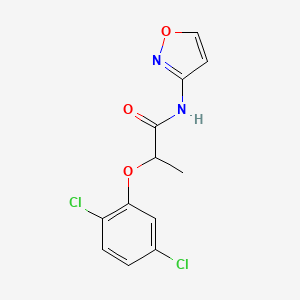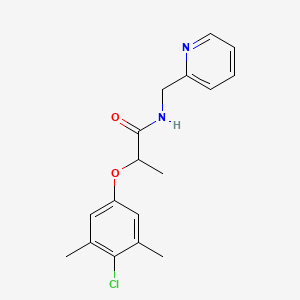
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling, making it a promising target for the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide exerts its pharmacological effects by selectively inhibiting SYK, a key enzyme involved in immune cell signaling. SYK plays a crucial role in the activation of various immune cells, including B cells, T cells, and myeloid cells, by mediating the phosphorylation of downstream signaling molecules. By inhibiting SYK, this compound suppresses immune cell activation and proliferation, leading to the suppression of autoimmune responses and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the proliferation and activation of B cells, T cells, and myeloid cells, leading to the suppression of autoimmune responses and the inhibition of tumor growth. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for SYK inhibition, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential for off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide and other SYK inhibitors. One direction is to further optimize the pharmacokinetic properties and safety profiles of these inhibitors to improve their therapeutic efficacy and reduce their toxicity. Another direction is to explore the potential of SYK inhibition in the treatment of other diseases, such as inflammatory bowel disease, multiple sclerosis, and asthma. Finally, the development of combination therapies that target multiple signaling pathways may provide a more effective approach for the treatment of complex diseases.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases and cancers. It has been shown to inhibit SYK-mediated signaling pathways in B cells, T cells, and myeloid cells, leading to the suppression of immune responses and the inhibition of tumor growth.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-8-15(9-12(2)16(11)18)22-13(3)17(21)20-10-14-6-4-5-7-19-14/h4-9,13H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMXLUIZXMDYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



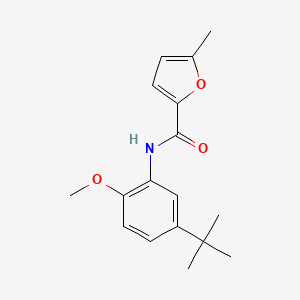
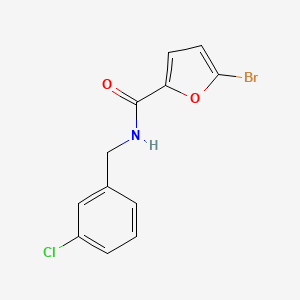
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4430950.png)
![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)
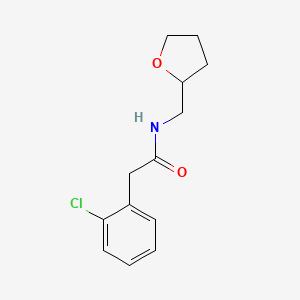
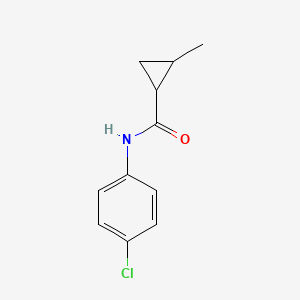
![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)

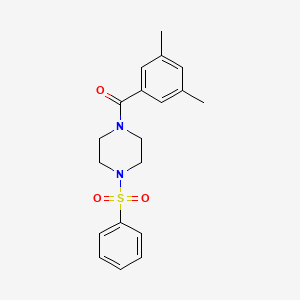
![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)
